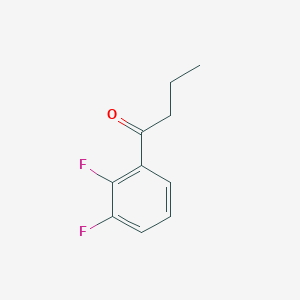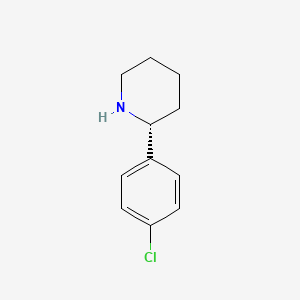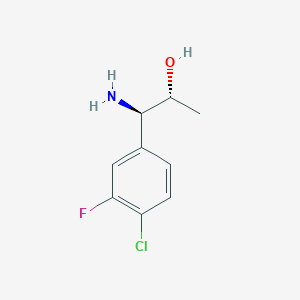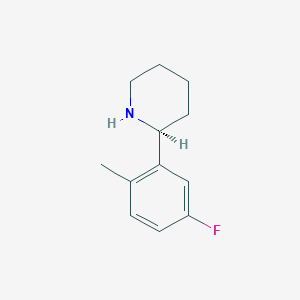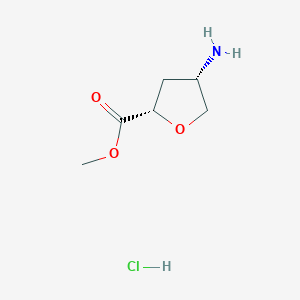![molecular formula C12H14O2 B13046465 Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol](/img/structure/B13046465.png)
Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[chromane-4,1’-cyclopropan]-7-ylmethanol is a spirocyclic compound that features a unique structure where a chromane ring is fused to a cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chromane-4,1’-cyclopropan]-7-ylmethanol typically involves the formation of the spirocyclic structure through cycloaddition reactions. One common method is the Corey–Chaykovsky reaction, where a fluorene-9-one azine reacts with dimethyloxosulfonium methylide to produce the spiro compound . Another method involves the photochemical reaction of olefins with carbene, leading to the formation of the spiro cyclopropane structure .
Industrial Production Methods
Industrial production of spirocyclic compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[chromane-4,1’-cyclopropan]-7-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield spiro[chromane-4,1’-cyclopropan]-7-one, while substitution reactions can produce various spirocyclic derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Spiro[chromane-4,1’-cyclopropan]-7-ylmethanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of spiro[chromane-4,1’-cyclopropan]-7-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds have a similar spirocyclic structure and exhibit biological activities such as diuretic and antiandrogenic effects.
Spirooxindoles: These compounds are known for their pharmacological activities, including anticancer and antiviral properties.
Spiropyrans: These compounds exhibit analgesic, antibacterial, and anticonvulsant activities.
Uniqueness
Spiro[chromane-4,1’-cyclopropan]-7-ylmethanol is unique due to its specific combination of a chromane ring and a cyclopropane ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
spiro[2,3-dihydrochromene-4,1'-cyclopropane]-7-ylmethanol |
InChI |
InChI=1S/C12H14O2/c13-8-9-1-2-10-11(7-9)14-6-5-12(10)3-4-12/h1-2,7,13H,3-6,8H2 |
InChI-Schlüssel |
LAPNAHQVRKJETC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CCOC3=C2C=CC(=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


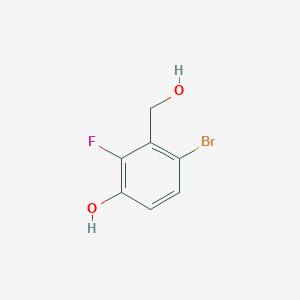

![5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13046399.png)

